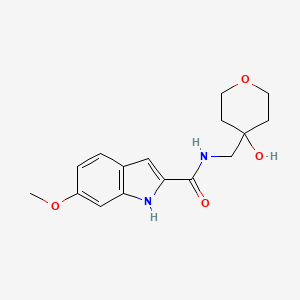
methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H6F3NO3 . It is also known as “methyl 6-hydroxy-5-(trifluoromethyl)picolinate” and "6-Oxo-5-trifluoromethyl-1,6-dihydro-pyridine-2-carboxylic acid methyl ester" .
Molecular Structure Analysis
The molecular weight of this compound is 221.13 . The InChI code is 1S/C8H6F3NO3 . The exact structure can be determined using various spectroscopic methods, but such data is not available in the search results.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The boiling point is 294.1±40.0 C at 760 mmHg . The melting point is 220-221 .Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by El-Sehrawi et al. synthesized derivatives of 6-oxo-pyridine-3-carboxamide, exhibiting significant antibacterial and antifungal activities. The derivatives demonstrated broad-spectrum antibacterial activity and were found equipotent to Amphotericin B against Aspergillus fumigatus, showcasing potential as antimicrobial and antifungal agents (El-Sehrawi et al., 2015).
Synthesis of Trifluoromethyl-substituted Compounds
Khlebnikov et al. developed a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles, indicating the compound's role in the innovative synthesis of fluorinated organic compounds with potential application in pharmaceuticals and agrochemicals (Khlebnikov et al., 2018).
Development of Trifluoromethylated Analogues
Sukach et al. synthesized new trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, highlighting the compound's utility in creating bioactive molecules that could have significant applications in medicinal chemistry (Sukach et al., 2015).
Optical and Electronic Materials
Zedan et al. investigated the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, suggesting the potential of these compounds in electronic and photonic devices due to their unique optical properties (Zedan et al., 2020).
Molecular Structure Studies
Shen et al. conducted a comprehensive study on the crystal structure and computational analysis of pyrazole derivatives, contributing to the understanding of molecular structures and the development of compounds with optimized properties for various applications (Shen et al., 2012).
Safety and Hazards
properties
IUPAC Name |
methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-5(8(9,10)11)6(13)12-3-4/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQOFHIEYMYCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1476762-59-0 |
Source


|
| Record name | methyl 6-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

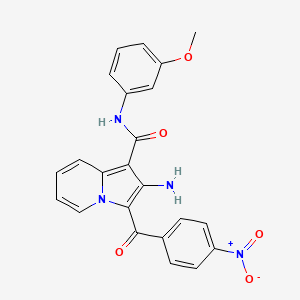

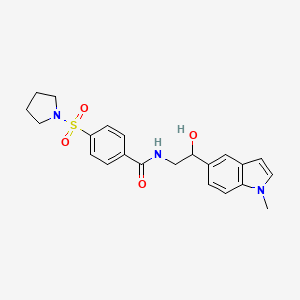

![1-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2588677.png)
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588679.png)
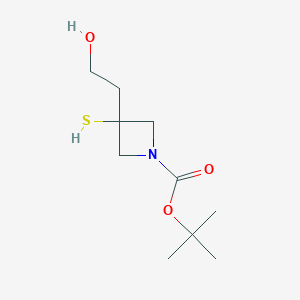
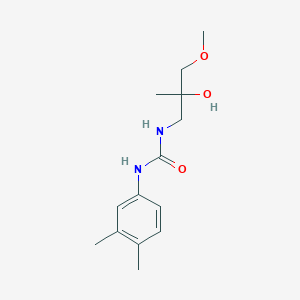
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)
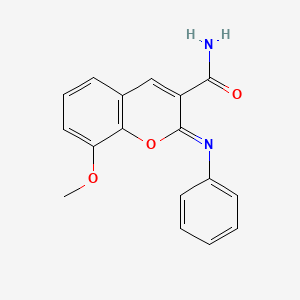
![3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2588688.png)

